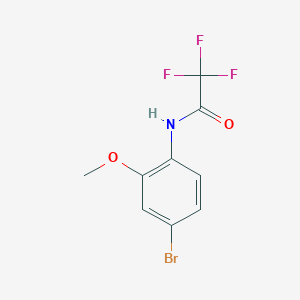

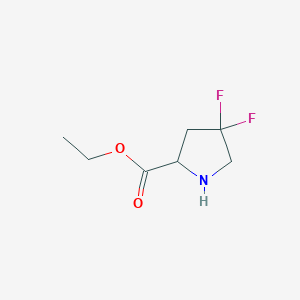

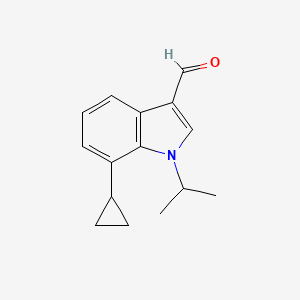

![molecular formula C12H14ClN3O2S B1432405 Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- CAS No. 1032758-44-3](/img/structure/B1432405.png)

Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)-

Übersicht

Beschreibung

Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are important in medicinal chemistry as they are structural analogs of purines and have various biological activities . They are known to possess significant and diverse biological activity and are used for prevention and treatment of various diseases .

Synthesis Analysis

The synthesis of thienopyrimidines involves several steps including cyclization, chlorination, and nucleophilic substitution . The reaction time, economical efficiency, and practical feasibility are important factors to consider during the synthesis process .Molecular Structure Analysis

The molecular formula of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- is C12H14ClN3O2S. The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis

Thienopyrimidines have been synthesized by reacting chalcone with guanidine hydrochloride . The reaction of 2- (chloromethyl)tetrahydropyridothienopyrimidines with dimethyl acetylenedicarboxylate (DMAD), methyl propiolate, and acetylacetylene has also been reported .Physical And Chemical Properties Analysis

The molecular weight of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- is 299.78 g/mol. More detailed physical and chemical properties may be available from specialized databases or scientific literature.Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of (2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol Applications

The compound (2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol, also known as Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)-, is a derivative of the pyrimidine class of compounds. Pyrimidine derivatives are of significant interest in scientific research due to their structural diversity and presence in DNA and RNA structures. Below is a detailed analysis of the unique applications of this compound across various scientific fields.

Anticancer Therapeutics: Pyrimidine derivatives have been extensively studied for their anticancer properties. The thieno[3,2-d]pyrimidine scaffold is present in several drugs and has been explored for the development of new cancer therapies . This compound, with its specific substituents, may interact with various biological targets, potentially inhibiting cancer cell growth or proliferation.

Antimicrobial Agents: The structural motif of thieno[3,2-d]pyrimidine is known to exhibit antimicrobial properties. As such, derivatives like our compound of interest could be synthesized and tested for activity against a range of bacterial and viral pathogens .

Anti-Inflammatory and Analgesic Applications: Pyrimidine derivatives are also recognized for their anti-inflammatory and analgesic activities. The compound could be a candidate for the synthesis of new drugs aimed at treating conditions associated with inflammation and pain .

Cardiovascular Therapeutics: Some pyrimidine derivatives have shown activity as cardiovascular agents, including antihypertensive effects. This compound could be explored for its potential benefits in treating cardiovascular diseases .

Antifungal and Antiparasitic: The broad spectrum of biological activities of pyrimidine derivatives extends to antifungal and antiparasitic applications. The compound could be modified to enhance these properties for use in treating various fungal and parasitic infections .

Neuroprotective Agents: Given the morpholine group present in the compound, it may have neuroprotective properties. Research could focus on its potential applications in neurodegenerative diseases or as a supportive treatment in neurological disorders .

Diabetes Management: Pyrimidine derivatives have been implicated in the modulation of enzymes and receptors related to diabetes. This compound could be investigated for its role in diabetes management, possibly as a DPP-IV inhibitor or an adenosine A2a receptor modulator .

Dermatological Applications: The compound’s potential activity in hair disorders suggests its use in dermatology. It could be part of treatments for conditions like alopecia or other hair growth-related disorders .

Zukünftige Richtungen

Thienopyrimidines are frequently used chemical scaffolds in drug development . Their structural similarity to purine makes them an attractive structural feature in the production of pharmaceutical drugs . Future research may focus on the development of new thienopyrimidines as anti-inflammatory agents and the synthesis of novel thienopyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Eigenschaften

IUPAC Name |

(2-chloro-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O2S/c1-7-8(6-17)19-10-9(7)14-12(13)15-11(10)16-2-4-18-5-3-16/h17H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMSANMYURTZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

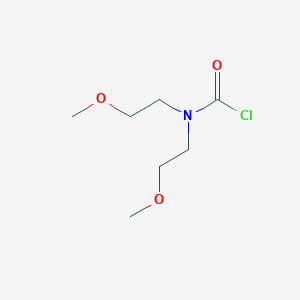

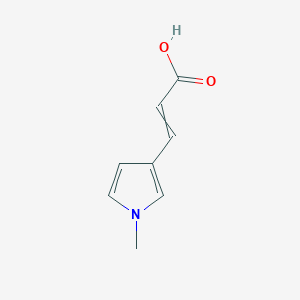

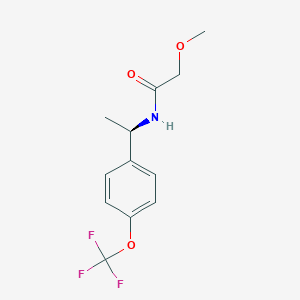

![3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-](/img/structure/B1432325.png)

![3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide](/img/structure/B1432337.png)